molecular formula C17H25FN4O2 B13921791 N-[(2R)-3-(4-amino-3-fluorophenyl)-1-(4-methylpiperazin-1-yl)-1-oxopropan-2-yl]propanamide

N-[(2R)-3-(4-amino-3-fluorophenyl)-1-(4-methylpiperazin-1-yl)-1-oxopropan-2-yl]propanamide

Cat. No.: B13921791
M. Wt: 336.4 g/mol
InChI Key: LUDZMXDZQLEVIP-OAHLLOKOSA-N
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Description

N-[(2R)-3-(4-amino-3-fluorophenyl)-1-(4-methylpiperazin-1-yl)-1-oxopropan-2-yl]propanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an amino group, a fluorophenyl group, and a piperazine ring, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2R)-3-(4-amino-3-fluorophenyl)-1-(4-methylpiperazin-1-yl)-1-oxopropan-2-yl]propanamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Fluorophenyl Intermediate:

    Piperazine Ring Formation: The piperazine ring is formed through a cyclization reaction involving the appropriate precursors.

    Amide Bond Formation: The final step involves the formation of the amide bond between the piperazine ring and the fluorophenyl intermediate using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(2R)-3-(4-amino-3-fluorophenyl)-1-(4-methylpiperazin-1-yl)-1-oxopropan-2-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced to form amine derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other halogens or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, anhydrous conditions.

    Substitution: Sodium iodide, acetone as a solvent.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

N-[(2R)-3-(4-amino-3-fluorophenyl)-1-(4-methylpiperazin-1-yl)-1-oxopropan-2-yl]propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2R)-3-(4-amino-3-fluorophenyl)-1-(4-methylpiperazin-1-yl)-1-oxopropan-2-yl]propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Fluorophenyl)piperazine: Shares the piperazine ring and fluorophenyl group but lacks the amide bond.

    Methylammonium lead halide: Although structurally different, it shares some functional group similarities.

Uniqueness

N-[(2R)-3-(4-amino-3-fluorophenyl)-1-(4-methylpiperazin-1-yl)-1-oxopropan-2-yl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H25FN4O2

Molecular Weight

336.4 g/mol

IUPAC Name

N-[(2R)-3-(4-amino-3-fluorophenyl)-1-(4-methylpiperazin-1-yl)-1-oxopropan-2-yl]propanamide

InChI

InChI=1S/C17H25FN4O2/c1-3-16(23)20-15(11-12-4-5-14(19)13(18)10-12)17(24)22-8-6-21(2)7-9-22/h4-5,10,15H,3,6-9,11,19H2,1-2H3,(H,20,23)/t15-/m1/s1

InChI Key

LUDZMXDZQLEVIP-OAHLLOKOSA-N

Isomeric SMILES

CCC(=O)N[C@H](CC1=CC(=C(C=C1)N)F)C(=O)N2CCN(CC2)C

Canonical SMILES

CCC(=O)NC(CC1=CC(=C(C=C1)N)F)C(=O)N2CCN(CC2)C

Origin of Product

United States

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